

An In-depth Technical Guide to the Electronic Properties of Ni-Y Intermetallics

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of Nickel-Yttrium (Ni-Y) intermetallic compounds. This document details the fundamental electronic structure, experimental characterization methodologies, and computational modeling of these materials, presenting key data in a structured format for researchers and scientists.

Introduction to Ni-Y Intermetallics

Nickel-Yttrium intermetallic compounds are a class of materials formed between the transition metal nickel and the rare-earth element yttrium. These compounds exhibit a range of stoichiometries, each with a unique crystal structure and distinct electronic properties. The interaction between the d-electrons of nickel and the d- and f-electrons of yttrium gives rise to complex electronic band structures and densities of states, which in turn govern their physical and chemical behaviors. Understanding these electronic properties is crucial for the application of Ni-Y intermetallics in various fields, including catalysis and materials science.

Crystal and Electronic Structure of Ni-Y Intermetallics

The Ni-Y binary system features several stable intermetallic compounds. The crystal structure and electronic properties are intrinsically linked. The directional bonding in these intermetallic



compounds leads to a modified electronic structure compared to the pure constituent elements. [1]

Crystal Structure

Various Ni-Y intermetallic phases have been identified, each with a specific crystal structure and lattice parameters. A summary of the crystallographic data for several known Ni-Y compounds is presented in Table 1.

Compo und	Pearson Symbol	Space Group	Prototy pe	a (Å)	b (Å)	c (Å)	β (°)
NiY₃	cF16	Fm-3m	Cu₃Au	4.103	4.103	4.103	90
Ni ₂ Y ₃	hP10	P6₃/mmc	Ni ₂ In	4.16	4.16	10.18	90
NiY	oC8	Cmcm	CrB	3.73	10.33	4.23	90
Ni ₂ Y	oP12	Pnma	C ₀₂ Si	6.94	3.89	9.58	90
Ni₃Y	hP24	P6₃/mmc	Ni₃Sn	5.18	5.18	4.24	90
Ni ₅ Y	hP6	P6/mmm	CaCu₅	4.89	4.89	3.97	90
Ni ₇ Y ₂	hP18	P6₃/mmc	Ce ₂ Ni ₇	4.93	4.93	24.4	90
Ni ₁₇ Y ₂	hP38	P6₃/mmc	Th2Ni17	8.32	8.32	8.12	90

Electronic Properties

The electronic properties of Ni-Y intermetallics are primarily determined by the hybridization of Ni 3d and Y 4d and 5s electronic states. Theoretical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the electronic band structure and density of states (DOS) of these materials. These calculations consistently show that Ni-Y intermetallics are metallic in nature, with a significant density of states at the Fermi level (EF).

A summary of key calculated electronic properties for various Ni-Y intermetallic compounds is presented in Table 2.



Compound	Formation Enthalpy (kJ/mol)		DOS at EF (states/eV/f.u.)	
NiY3	-35.2	0 (Metallic)	2.15	
Ni ₂ Y ₃	-41.8	0 (Metallic)	3.89	
NiY	-58.7	0 (Metallic)	2.34	
Ni ₂ Y	-63.5	0 (Metallic)	4.12	
Ni₃Y	-41.3	0 (Metallic)	5.78	
NisY	-32.1	0 (Metallic)	8.21	
Ni ₇ Y ₂	-34.5	0 (Metallic)	12.54	
Ni ₁₇ Y ₂	-29.8	0 (Metallic)	21.33	

Experimental Protocols

The electronic properties of Ni-Y intermetallics can be experimentally investigated using a variety of surface-sensitive and bulk characterization techniques.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition, chemical states, and electronic structure of the top 5-10 nm of a material.[2]

Detailed Methodology:

- Sample Preparation:
 - The Ni-Y intermetallic samples are prepared by arc-melting high-purity Ni and Y in an argon atmosphere.
 - To ensure homogeneity, the samples are typically melted and flipped several times.
 - For XPS analysis, a clean surface is crucial. In-situ fracturing or ion sputtering (e.g., with Ar+ ions) is performed within the ultra-high vacuum (UHV) chamber of the XPS instrument



to remove surface contaminants.[3]

Instrument Setup:

- A monochromatic Al Kα X-ray source (1486.6 eV) is commonly used.[4][5]
- The analysis chamber is maintained at a pressure below 10⁻⁹ mbar to prevent surface recontamination.[5]
- The spectrometer is calibrated using a reference sample, typically the Au 4f₇/₂ peak at 84.0 eV or the C 1s peak from adventitious carbon at 284.8 eV.[5][6]

Data Acquisition:

- Survey scans are first acquired over a broad binding energy range (e.g., 0-1200 eV) to identify all elements present on the surface.
- High-resolution spectra are then recorded for the core levels of interest, specifically Ni 2p and Y 3d.
- The pass energy of the analyzer is set to a lower value (e.g., 20-50 eV) for high-resolution scans to improve energy resolution.[5]

Data Analysis:

- The binding energy scale is charge-corrected using the adventitious C 1s peak.
- The high-resolution spectra are fitted with appropriate functions (e.g., a mix of Gaussian and Lorentzian functions) to deconvolute different chemical states.
- The analysis of the Ni 2p spectrum can be complex due to multiplet splitting and satellite features, especially in the presence of oxides.[4][7]

Computational Protocols

First-principles calculations based on Density Functional Theory (DFT) are a powerful tool for investigating the electronic structure of materials from a theoretical standpoint.



Density Functional Theory (DFT) Calculations

DFT calculations can predict various properties, including the electronic band structure, density of states, and formation enthalpies of intermetallic compounds.

Detailed Methodology (using VASP - Vienna Ab initio Simulation Package):[8][9]

- Input File Preparation:
 - POSCAR: This file defines the crystal structure, including the lattice parameters and atomic positions of the Ni and Y atoms for a specific intermetallic compound.
 - POTCAR: This file contains the pseudopotentials for Ni and Y, which describe the interaction between the core and valence electrons. Projector Augmented Wave (PAW) pseudopotentials are commonly used.
 - INCAR: This is the main input file that controls the calculation parameters. Key parameters include:
 - ENCUT: The kinetic energy cutoff for the plane-wave basis set (a typical value for Ni-Y systems is around 400-500 eV).
 - ISMEAR: The smearing method for Brillouin zone integration (e.g., ISMEAR = 1 for Methfessel-Paxton smearing) and SIGMA (the smearing width, e.g., 0.1-0.2 eV).
 - EDIFF: The convergence criterion for the electronic self-consistency loop (e.g., 1E-6 eV).
 - GGA: The exchange-correlation functional to be used (e.g., GGA = PE for the Perdew-Burke-Ernzerhof functional).
 - KPOINTS: This file specifies the k-point mesh for sampling the Brillouin zone. A
 Monkhorst-Pack grid is typically used, with the density of the grid depending on the size of
 the unit cell (e.g., a 7x7x7 grid for smaller cells).
- Calculation Workflow:



- Structural Relaxation: The first step is to perform a structural optimization to find the equilibrium lattice parameters and atomic positions by minimizing the forces on the atoms.
- Self-Consistent Field (SCF) Calculation: A static SCF calculation is then performed with the optimized structure to obtain the ground-state electronic charge density and total energy.
- Non-Self-Consistent Field (NSCF) Calculation: To obtain a high-resolution density of states and the band structure, a non-self-consistent calculation is performed on a denser k-point mesh (for DOS) or along high-symmetry lines in the Brillouin zone (for band structure).

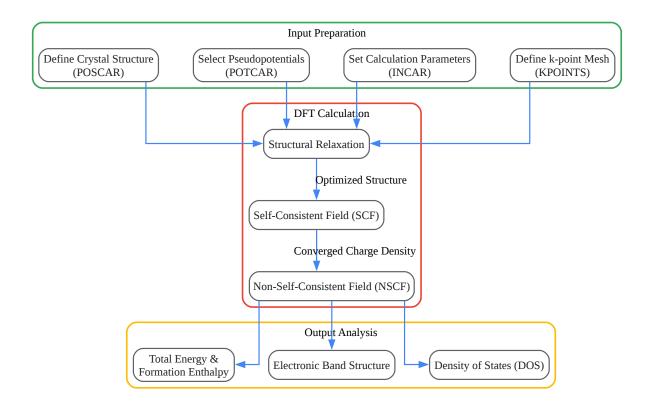
Data Analysis:

- The output files (e.g., OUTCAR, EIGENVAL, DOSCAR) are analyzed to extract the total energy, electronic band structure, and density of states.
- The density of states can be projected onto the different atomic orbitals (e.g., Ni-3d, Y-4d)
 to understand the contribution of each element to the electronic structure.

Visualization of Computational Workflow

The process of calculating the electronic properties of Ni-Y intermetallics using DFT can be represented as a logical workflow.





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Caption: A logical workflow for calculating the electronic properties of Ni-Y intermetallics using Density Functional Theory.

Conclusion

This technical guide has provided a detailed overview of the electronic properties of Ni-Y intermetallic compounds. The combination of experimental techniques like XPS and computational methods such as DFT offers a powerful approach to understanding the complex



electronic structure of these materials. The provided data tables and protocols serve as a valuable resource for researchers and scientists working with or interested in the properties and applications of Ni-Y intermetallics. The metallic nature and the tunable density of states at the Fermi level across different stoichiometries suggest potential for these materials in applications requiring specific electronic characteristics.

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